molecular formula C3H4N2S B6252339 1H-pyrazole-4-thiol CAS No. 82358-20-1

1H-pyrazole-4-thiol

Cat. No.: B6252339
CAS No.: 82358-20-1
M. Wt: 100.14 g/mol
InChI Key: LUYMSWAUONHACL-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and a thiol group at the fourth position. This compound is part of the broader family of pyrazoles, which are known for their diverse chemical properties and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-thiol can be synthesized through various methodsFor instance, the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst like FeCl3/PVP can yield 4-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot procedures and multicomponent reactions are favored due to their simplicity and high yields. For example, a one-pot protocol involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes, can produce this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids and proteins, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-4-thiol is unique due to its specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique positioning allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

82358-20-1

Molecular Formula

C3H4N2S

Molecular Weight

100.14 g/mol

IUPAC Name

1H-pyrazole-4-thiol

InChI

InChI=1S/C3H4N2S/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5)

InChI Key

LUYMSWAUONHACL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)S

Purity

95

Origin of Product

United States

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